DOTA-[Tyr3]-Octreotide Acid is a synthetic peptide derivative of octreotide, which is a somatostatin analogue. This compound is characterized by the incorporation of the chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) at the tyrosine position (Tyr3) of the octreotide sequence. DOTA-[Tyr3]-Octreotide Acid is primarily used in nuclear medicine for targeted imaging and therapy of neuroendocrine tumors due to its high affinity for somatostatin receptors.
The compound is synthesized in laboratories and utilized in various clinical and research settings. It has been extensively studied for its ability to bind to somatostatin receptors, particularly subtype 2, which are overexpressed in certain tumors. The synthesis and optimization of DOTA-[Tyr3]-Octreotide Acid have been documented in several publications, highlighting its potential in radiopharmaceutical applications .
DOTA-[Tyr3]-Octreotide Acid falls under the classification of peptide-based radiopharmaceuticals. It combines the properties of a peptide hormone with those of a metal-chelating agent, allowing for the attachment of radioactive isotopes for diagnostic imaging or therapeutic purposes.
The synthesis of DOTA-[Tyr3]-Octreotide Acid involves several key methods:
DOTA-[Tyr3]-Octreotide Acid consists of a cyclic structure formed by eight amino acids, incorporating a DOTA chelator at the third position where tyrosine resides. The molecular formula can be represented as C62H86N16O13S2 with a molecular weight approximately equal to 1421.55 g/mol.
The structural representation includes:
DOTA-[Tyr3]-Octreotide Acid participates in various chemical reactions primarily related to its labeling and binding properties:
The mechanism of action for DOTA-[Tyr3]-Octreotide Acid involves:
Relevant data from studies indicate that radiochemical purity exceeds 95% following synthesis and purification processes .
DOTA-[Tyr3]-Octreotide Acid has significant applications in:
The efficient small-scale synthesis of DOTA-[Tyr3]-octreotide (also termed DOTA-TOC) is critical for producing research-grade quantities of this peptide-chelator conjugate. The process involves solid-phase peptide synthesis (SPPS) followed by site-specific conjugation of the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator. Key optimizations include:
Table 1: Optimization Parameters for DOTA-TOC Synthesis
Parameter | Optimal Condition | Impact on Yield/Purity |
---|---|---|
Coupling Reagent | HATU/DIPEA | 60 ± 5% final yield |
Solvent | N-Methyl-2-pyrrolidinone (NMP) | Minimizes epimerization |
DOTA Form | Tri-t-butyl ester | Enhances solubility/reactivity |
Purification | Semi-preparative HPLC (C18 column) | >95% purity |
These refinements enable consistent small-scale production (~1 mg batches) suitable for preclinical studies and radiopharmaceutical development [6] [7].
DOTA’s macrocyclic structure provides an 8-coordinate binding pocket ideal for stable complexation of diagnostic (e.g., ⁶⁸Ga, ⁶⁴Cu, ¹¹¹In) and therapeutic (e.g., ⁹⁰Y, ¹⁷⁷Lu) radiometals. Modifications focus on optimizing binding kinetics and stability:
Clinically, these optimizations enable high tumor-to-background ratios in neuroendocrine tumor imaging. For example, ⁶⁸Ga-DOTA-TOC PET shows 97% sensitivity in lesion detection, outperforming conventional ¹¹¹In-octreotide scintigraphy [9].
Scaling SPPS for DOTA-[Tyr3]-octreotide faces several barriers that impact yield and cost-effectiveness:
Table 2: Scalability Challenges in SPPS of DOTA-TOC
Synthesis Stage | Challenge | Mitigation Strategy |
---|---|---|
Peptide Assembly | Aggregation of hydrophobic sequences | Microwave-assisted SPPS |
Disulfide Formation | Incorrect folding/oligomerization | Glutathione redox buffer, <1 mg/mL |
DOTA Conjugation | Low reaction kinetics with DOTA | HATU activation, 2–3 eq excess DOTA |
Final Purification | Co-elution of DOTA derivatives | Ion-pair RP-HPLC (TFA/acetonitrile) |
Despite innovations like microwave-assisted SPPS, gram-scale production remains resource-intensive. This underscores a need for continuous-flow or hybrid liquid/solid-phase approaches [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7